molecular formula C11H11NO2 B2840215 N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide CAS No. 2109653-79-2

N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide

Cat. No.: B2840215
CAS No.: 2109653-79-2
M. Wt: 189.214
InChI Key: BQPQSCCFVHKFQQ-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide is a chemical compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuran-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the prop-2-enamide group to a prop-2-enamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents (e.g., dichloromethane).

Major Products

    Oxidation: Benzofuran-4-carboxylic acid derivatives.

    Reduction: Prop-2-enamine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enamide can be compared with other benzofuran derivatives, such as:

    Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.

    Benzofuran-3-carboxamide: Studied for its potential as an anticancer agent.

    Benzofuran-4-carboxylic acid: Exhibits antibacterial activity.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-11(13)12-9-4-3-5-10-8(9)6-7-14-10/h2-5H,1,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPQSCCFVHKFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C2CCOC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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